
1h-heptafluorocyclopentene
Overview
Description
1h-heptafluorocyclopentene is a fluorinated organic compound with the molecular formula C₅HF₇. It is a derivative of cyclopentene where seven hydrogen atoms are replaced by fluorine atoms. This compound is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
Mode of Action
It has been studied in the context of atmospheric chemistry, where it undergoes oxidation initiated by hydroxyl (•oh) radicals . The pathway concerning the •OH radical addition reaction with the C═C bond is more favorable than the H- and F-abstraction reactions with the •OH radical .
Biochemical Pathways
In the context of atmospheric chemistry, the oxidation of this compound by •oh radicals is a key process . This reaction contributes 99.99% to the overall rate constant .
Result of Action
Its oxidation in the atmosphere results in products that may have environmental impacts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H-Heptafluorocyclopentene. For instance, the rate of its oxidation by •OH radicals is temperature-dependent, with the reaction occurring within the temperature range of 250–450 K .
Biochemical Analysis
Biochemical Properties
1H-Heptafluorocyclopentene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s high fluorine content contributes to its stability and reactivity. In biochemical systems, this compound can interact with enzymes that are involved in oxidative processes. For instance, it has been observed to undergo oxidation reactions mediated by hydroxyl radicals (•OH), leading to the formation of various oxidation products . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can participate in oxidative stress responses, where it interacts with reactive oxygen species (ROS) and modulates the activity of antioxidant enzymes . Additionally, the compound’s impact on gene expression has been linked to changes in the expression levels of genes involved in oxidative stress and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, the interaction of this compound with hydroxyl radicals leads to the formation of transition states that facilitate the oxidation process
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may undergo degradation, leading to the formation of various byproducts . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of oxidative stress and metabolic regulation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can induce toxic effects, including oxidative damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biological research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and metabolism. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and detoxification . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in energy production and cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high fluorine content influences its solubility and distribution in biological systems. Studies have shown that this compound can accumulate in certain tissues, where it interacts with cellular components and affects their function . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1h-heptafluorocyclopentene can be synthesized through various methods. One common method involves the fluorination of cyclopentene using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1h-heptafluorocyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or organometallic compounds can be used.
Addition Reactions: Catalysts like palladium or platinum may be employed to facilitate the addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while addition reactions may result in the formation of saturated or partially saturated compounds.
Scientific Research Applications
Chemical Properties and Characteristics
1H-Heptafluorocyclopentene is characterized by its high stability and low reactivity, making it an ideal candidate for various applications. Its molecular structure allows for a range of interactions with other chemical species, which can be exploited in different industrial and research contexts.
Applications in Material Science
Fluoropolymer Production
One of the primary applications of this compound is in the production of fluoropolymers. These materials are known for their excellent chemical resistance, thermal stability, and low friction properties. They find extensive use in:
- Coatings : Fluorinated coatings derived from this compound provide superior weather resistance and durability, making them suitable for outdoor applications such as automotive and architectural coatings.
- Electrical Insulation : The compound is utilized in the manufacture of insulating materials for electrical components due to its dielectric properties.
Environmental Applications
Greenhouse Gas Studies
Research indicates that this compound has potential implications in studies related to greenhouse gases. Its low global warming potential compared to other fluorinated gases makes it a subject of interest in climate change mitigation efforts. Studies have shown that it can serve as a replacement for more harmful fluorinated compounds in certain applications .
Chemical Synthesis
This compound is also used as a building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions, including:
- Fluorination Reactions : It can act as a precursor for synthesizing other fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.
- Polymerization Processes : The compound can undergo polymerization to form high-performance materials with specialized properties.
Case Studies and Research Findings
Comparison with Similar Compounds
- Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-
- 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
- 1,2,3,3,4,4,5-Heptafluorocyclopentene
Comparison: 1h-heptafluorocyclopentene is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity patterns, stability, and applications
Biological Activity
1H-Heptafluorocyclopentene (CAS Number: 1892-03-1) is a fluorinated cyclic compound characterized by its unique structure, which includes seven fluorine atoms attached to a cyclopentene ring. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and environmental studies, due to its distinctive chemical properties and potential biological applications.
This compound has the molecular formula C5HF7 and exhibits a boiling point of approximately 21°C. Its high fluorine content contributes to its stability and low reactivity under standard conditions, making it suitable for various applications in organic synthesis and as a solvent in chemical reactions .
The biological activity of this compound is primarily linked to its interaction with biological systems at the molecular level. The compound's mechanism of action involves:
Toxicological Studies
Research into the toxicological effects of this compound has been conducted using animal models. A notable study involved intraperitoneal injections in mice, where it was observed that:
- Absorption and Distribution : Approximately 95% of the administered dose was absorbed within 24 hours, indicating rapid uptake into the systemic circulation .
- Histopathological Effects : Histological examinations revealed mild congestion in liver tissues, suggesting potential hepatotoxicity. However, most subjects survived without significant distress, indicating a need for further investigation into long-term effects .
Pharmacokinetics
Pharmacokinetic studies have shown that after administration, 80% of the compound is eliminated within two weeks, primarily through the liver and spleen. This rapid clearance suggests potential applications in medical scenarios where quick excretion is beneficial .
Case Studies
- Fluorinated Biomolecules : A study examined the interaction of this compound with various biomolecules, revealing that its fluorination pattern could modulate biological activity by altering binding affinities with proteins and nucleic acids .
- Environmental Impact : Research has also focused on the environmental implications of using fluorinated compounds like this compound in industrial applications. Its stability raises concerns about bioaccumulation and persistence in ecosystems .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar fluorinated compounds is presented below:
Compound Name | Molecular Formula | Boiling Point (°C) | Key Biological Activity |
---|---|---|---|
This compound | C5HF7 | ~21 | Potential hepatotoxicity |
1,1,2,2-Hexafluorocyclopentane | C5H2F6 | ~18 | Lower reactivity |
1,1,2,2,3,3-Octafluorocyclopentane | C5H3F8 | ~25 | Increased stability |
Properties
IUPAC Name |
1,3,3,4,4,5,5-heptafluorocyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDCOETZVBNIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074654 | |
Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-03-1 | |
Record name | 1,3,3,4,4,5,5-Heptafluorocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Perfluoro(cyclopent-1-ene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary atmospheric removal process for 1H-Heptafluorocyclopentene?
A1: The primary atmospheric removal process for this compound is its reaction with hydroxyl radicals (OH). [, ] This reaction has been extensively studied, and its rate coefficients have been determined across various temperatures.
Q2: What are the major degradation products of this compound in the atmosphere?
A2: Upon reaction with OH radicals in the presence of oxygen (O2), this compound degrades primarily into F(O)CCF2CF2CF2CH(O), CF2O, and CO2. [] These products suggest a ring-opening mechanism at the carbon-carbon double bond during degradation.
Q3: How does the atmospheric lifetime of this compound compare to other fluorinated compounds?
A3: With an estimated atmospheric lifetime of 252 days, this compound exhibits relatively short atmospheric persistence compared to some other highly fluorinated compounds. [] This shorter lifetime is primarily attributed to its reactivity with OH radicals.
Q4: Does this compound significantly contribute to ozone depletion?
A4: Research indicates that this compound has a negligible photochemical ozone creation potential (POCP). [] This finding suggests that it is unlikely to contribute significantly to ozone layer depletion.
Q5: What is the global warming potential of this compound?
A5: While its atmospheric lifetime is relatively short, this compound possesses a significant 100-year time horizon global warming potential (GWP) of 46.7. [] This value highlights its potential contribution to climate change if released into the atmosphere.
Q6: What research methods are employed to study the atmospheric chemistry of this compound?
A6: Researchers utilize various techniques to investigate the atmospheric fate of this compound. These include pulsed laser photolysis-laser-induced fluorescence to determine reaction rate coefficients, [] relative rate techniques employing reference compounds, [, ] and product analysis via gas chromatography to identify and quantify degradation products. [, ]
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